1,1'-Dimethyl-1h,1'h-2,3'-biindole
Description
Structure
3D Structure
Properties
CAS No. |
63955-66-8 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-methyl-2-(1-methylindol-3-yl)indole |
InChI |
InChI=1S/C18H16N2/c1-19-12-15(14-8-4-6-10-17(14)19)18-11-13-7-3-5-9-16(13)20(18)2/h3-12H,1-2H3 |
InChI Key |
CFVGEAVBBQQMLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4N3C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 1,1 Dimethyl 1h,1 H 2,3 Biindole
Electrophilic Aromatic Substitution Reactions on the Biindole Core
The indole (B1671886) nucleus is a π-excessive heterocycle, rendering it highly reactive towards electrophiles. researchgate.net The preferred site for electrophilic attack on a simple indole is the C3 position, as the resulting intermediate cation is highly stabilized. bhu.ac.in In the case of 1,1'-Dimethyl-1h,1'h-2,3'-biindole, both nitrogen atoms are substituted, which directs reactivity towards the carbon framework. The presence of two indole rings, one substituted at the C2-position and the other at the C3'-position, leads to distinct reactivity profiles for each ring.
N-Bromosuccinimide (NBS) is a versatile reagent for the bromination of aromatic systems. While often used for radical-based allylic and benzylic brominations, it can also function as a source of electrophilic bromine, particularly in polar solvents like acetonitrile. mdma.chorganic-chemistry.org For electron-rich aromatics, this reaction proceeds via an electrophilic aromatic substitution mechanism. mdma.ch
In this compound, several positions are susceptible to halogenation. The most nucleophilic position, C3, of the 2-substituted indole ring is available for substitution. Additionally, the C2' position of the 3'-substituted ring and activated positions on the benzene (B151609) portions of the molecule (e.g., C5, C5', C7, C7') could potentially react. However, electrophilic substitution on the pyrrole ring is generally kinetically favored over the benzene ring. Given the high reactivity of the C3-position of indoles, this is the most probable site for initial bromination.
Table 1: Predicted Products of Electrophilic Bromination of this compound with NBS
| Reagent | Predicted Major Product | Reaction Type |
|---|---|---|
| N-Bromosuccinimide (NBS) in CH₃CN | 3-Bromo-1,1'-dimethyl-1H,1'H-2,3'-biindole | Electrophilic Aromatic Substitution |
Beyond halogenation, other electrophilic substitution reactions can introduce a variety of functional groups onto the biindole core. The principles governing regioselectivity remain the same, with the most electron-rich and sterically accessible positions being favored. For instance, nitration of N-protected indoles can be achieved using non-acidic reagents like acetyl nitrate (B79036) to yield 3-nitroindoles. researchgate.net
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent Example | Predicted Site of Substitution |
|---|---|---|
| Nitration | Acetyl nitrate (CH₃COONO₂) | C3 |
Note: This table illustrates potential reactions based on the known chemistry of N-methylindoles. researchgate.net
Nucleophilic Reactions and Organometallic Transformations
The acidity of C-H bonds on the indole nucleus can be exploited using strong organometallic bases, leading to the formation of potent nucleophiles that can react with a range of electrophiles.
In N-substituted indoles where the acidic N-H proton is absent, metallation can occur at a carbon position. The use of a strong base, such as n-butyllithium (n-BuLi), can selectively deprotonate the C2 position of an N-methylindole ring. researchgate.netacs.org This provides a powerful method for introducing substituents at this site. bhu.ac.in
For this compound, the indole ring that is substituted at the C3'-position has a free C2' proton. This position is the most likely site for deprotonation by an alkyllithium reagent like n-BuLi, forming a C2'-lithiated biindole intermediate. This organolithium species is a strong nucleophile and can be "quenched" by reacting it with various electrophiles. semanticscholar.orgresearchgate.net
Table 3: Lithiation and Quenching of this compound
| Step | Reagent(s) | Intermediate/Product |
|---|---|---|
| 1. Lithiation | n-Butyllithium (n-BuLi) in THF, -78 °C | 2'-Lithio-1,1'-dimethyl-1H,1'H-2,3'-biindole |
The C2'-lithiated intermediate generated from this compound can react with a wide array of electrophiles. For example, reaction with aldehydes or ketones will yield secondary or tertiary alcohols, respectively. Other electrophiles, such as alkyl halides or silyl (B83357) chlorides, can also be used to introduce different functional groups at the C2' position. This two-step sequence is a highly effective strategy for the regioselective functionalization of the biindole core. acs.org
Table 4: Examples of Quenching Reactions with 2'-Lithio-1,1'-dimethyl-1H,1'H-2,3'-biindole
| Electrophile | Reagent Example | Product Type |
|---|---|---|
| Aldehyde | Benzaldehyde (PhCHO) | Secondary Alcohol |
| Ketone | Acetone (B3395972) ((CH₃)₂CO) | Tertiary Alcohol |
| Alkyl Halide | Methyl Iodide (CH₃I) | 2'-Methylated Biindole |
Coupling Reactions and Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming carbon-carbon bonds. nih.govwiley-vch.de While the synthesis of biindoles can be achieved via such coupling methods, the pre-formed this compound can also serve as a platform for further elaboration using these techniques.
To be utilized in a cross-coupling reaction, the biindole must first be functionalized with a suitable group, typically a halogen or a triflate, to act as the electrophilic partner. Alternatively, it can be converted into an organometallic species, such as a boronic acid or an organosilane, to act as the nucleophilic partner.
Following the halogenation described in section 3.1.1, a bromo-substituted derivative of this compound could be readily employed in a Suzuki coupling with an arylboronic acid. This would allow for the attachment of new aryl or heteroaryl groups to the biindole skeleton, enabling the synthesis of complex, extended π-conjugated systems.
Table 5: Hypothetical Suzuki Cross-Coupling of a Brominated Biindole Derivative
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Bromination | NBS | 3-Bromo-1,1'-dimethyl-1H,1'H-2,3'-biindole |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-bromosuccinimide (NBS) |
| 3-Bromo-1,1'-dimethyl-1H,1'H-2,3'-biindole |
| Acetyl nitrate |
| n-Butyllithium (n-BuLi) |
| 2'-Lithio-1,1'-dimethyl-1H,1'H-2,3'-biindole |
| Benzaldehyde |
| Acetone |
| Methyl Iodide |
| Trimethylsilyl chloride (TMSCl) |
| Phenylboronic acid |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling of bromobiindoles)
Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has proven effective for the functionalization of halogenated biindoles. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com
The general mechanism for the Suzuki coupling proceeds through a catalytic cycle involving three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species. youtube.com
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex. wikipedia.org
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. youtube.com
In the context of biindoles, brominated derivatives serve as suitable substrates for Suzuki coupling reactions. For instance, the coupling of a bromobiindole with an arylboronic acid can introduce a new aryl substituent onto the biindole framework. The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield. organic-chemistry.orgyoutube.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |
|---|---|---|---|---|---|
| Bromobiindole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Aryl-substituted biindole | nih.gov |
| 7-bromo-4-sulfonamido-1H-indazoles | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ or Cs₂CO₃ | C7 arylated 4-substituted 1H-indazoles | nih.gov |
C-H Activation and Cross-Coupling (e.g., C-H/C-H cross-coupling of indoles)
Direct C-H activation has emerged as a more atom-economical and environmentally friendly approach to functionalization, as it avoids the pre-functionalization of starting materials. mdpi.comchim.it This strategy involves the direct cleavage of a carbon-hydrogen bond and subsequent formation of a new carbon-carbon or carbon-heteroatom bond. beilstein-journals.orgchemrxiv.org
In the case of indoles, C-H activation can be achieved at various positions, with the C2 and C3 positions of the pyrrole ring being the most reactive. chim.it However, with the use of appropriate directing groups, functionalization at the less reactive C4-C7 positions of the benzene ring can also be accomplished. chim.itnih.gov
Palladium and rhodium are common catalysts for these transformations. mdpi.comacs.org The reaction mechanism often involves the coordination of the catalyst to the indole nitrogen, followed by directed C-H bond cleavage to form a metallacyclic intermediate. This intermediate can then react with a coupling partner to afford the functionalized product. beilstein-journals.org
For example, the copper-mediated cross-coupling of indoles with 1,3-azoles via double C-H activation provides a convergent route to indole-containing biheteroaryls. nih.gov This reaction utilizes a removable 2-pyrimidyl directing group and can even be made catalytic in copper by using atmospheric oxygen as the co-oxidant. nih.gov
Cyclization and Ring-Forming Reactions Involving the Biindole Moiety
The biindole framework can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the formation of new rings through either intermolecular or intramolecular processes.
Formation of Fused Heterocyclic Systems (e.g., Indole-fused phosphole derivatives from dibromobiindoles)
Fused heterocyclic compounds, which contain two or more fused rings with at least one being heterocyclic, are of significant interest in medicinal chemistry due to their potential biological activities. airo.co.inias.ac.in The synthesis of these systems can be achieved through various methods, including cyclization reactions. airo.co.in
One example is the formation of indole-fused phosphole derivatives from dibromobiindoles. This transformation involves the reaction of the dibromobiindole with a phosphorus source, leading to the construction of a new phosphorus-containing ring fused to the biindole core. These reactions often require a metal catalyst to facilitate the ring closure.
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions of appropriately substituted biindoles can lead to the formation of polycyclic structures. mdpi.com These reactions are often promoted by acid or metal catalysts and can proceed through various mechanisms, including electrophilic aromatic substitution. beilstein-journals.orgencyclopedia.pub
For instance, the acid-catalyzed intramolecular hydroindolation of certain indole derivatives can lead to the formation of tetrahydrobenzo[cd]indoles. beilstein-journals.org Similarly, palladium-catalyzed cyclization of N-allyl-1H-indole-2-carboxamides can provide access to β-carbolinones or pyrazino[1,2-a]indoles. beilstein-journals.org The regioselectivity of these cyclizations can often be controlled by the nature of the substituents and the reaction conditions.
Functionalization Strategies and Derivatization of the Biindole Framework
The functionalization of the biindole core is crucial for modulating its electronic properties and biological activity. Various strategies have been developed to introduce a wide range of functional groups onto the biindole scaffold.
N-Functionalization (e.g., Acylation, Sulfonation)
The nitrogen atoms of the indole rings are nucleophilic and can be readily functionalized through reactions such as acylation and sulfonation. These modifications can alter the steric and electronic properties of the biindole and can also serve as a means to introduce further functionality.
N-prenylation of indoles can be achieved through a palladium-catalyzed reaction with 2-methyl-2-butene. beilstein-journals.org This reaction exhibits broad functional-group tolerance and can be applied to tryptophan and tryptamine derivatives. beilstein-journals.org
| Functionalization Type | Reagent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| N-Prenylation | 2-methyl-2-butene | Pd(OAc)₂, Cu(OAc)₂, AgOTf | N-prenylated indoles | beilstein-journals.org |
Modifications at Aryl and Pyrrole Positions of this compound
The chemical landscape of this compound, a complex heterocyclic scaffold, offers multiple sites for chemical modification, primarily centered on its constituent aryl and pyrrole rings. The reactivity of these positions is crucial for the synthesis of novel derivatives with tailored electronic and steric properties. Research into the functionalization of this biindole system has revealed pathways for electrophilic substitution and metal-mediated cross-coupling reactions, enabling the introduction of a variety of substituents onto the core structure.
The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. In the context of this compound, the pyrrole rings, particularly the C3 and C3' positions, are the most nucleophilic centers. However, the existing substitution at the C2 and C3' positions directs further functionalization to other available sites on both the pyrrole and the aryl (benzene) rings. When the more reactive pyrrole positions are occupied, electrophilic substitution can be directed to the aryl rings, typically at the C5, C5', C6, and C6' positions.
Recent studies have demonstrated the feasibility of introducing halogen atoms, key functional handles for further transformations, onto the biindole framework. For instance, copper-mediated halogenation has been successfully employed for the synthesis of 3-halogenated 2,3'-biindoles. This method provides a regioselective route to introduce chloro and bromo substituents at the C3 position of the indole ring linked at the C2 position. While this specific example does not use the N,N'-dimethylated substrate, it highlights the reactivity of the C3 position in the 2,3'-biindole (B3050619) system.
Furthermore, the general principles of indole chemistry suggest that a range of electrophilic substitution reactions can be applied to the this compound core. These include nitration, sulfonation, Friedel-Crafts acylation, and the Vilsmeier-Haack reaction, which would be expected to introduce nitro, sulfonyl, acyl, and formyl groups, respectively. The regioselectivity of these reactions would be influenced by the steric and electronic effects of the existing dimethylamino and indole moieties. For instance, in the Vilsmeier-Haack reaction of indoles, formylation typically occurs at the C3 position. Given that the C3' position is unsubstituted in this compound, it represents a likely site for such electrophilic attack.
In addition to direct electrophilic substitution, modifications at the aryl and pyrrole positions can be achieved through metal-catalyzed cross-coupling reactions. Positions that have been functionalized with halogens or other suitable leaving groups can serve as anchor points for the introduction of new carbon-carbon and carbon-heteroatom bonds. This approach significantly expands the diversity of accessible derivatives.
Below is a table summarizing potential and demonstrated modifications at the aryl and pyrrole positions of biindole systems, drawing from general indole reactivity and specific studies on related biindoles.
| Reaction Type | Reagents and Conditions | Position(s) Modified | Product(s) | Reference |
| Halogenation (Bromination) | N-Bromosuccinimide (NBS) in CHCl3 | C3' | 3'-Bromo-1,1'-dimethyl-1H,1'H-2,3'-biindole | General indole reactivity |
| Halogenation (Chlorination) | N-Chlorosuccinimide (NCS) in CH2Cl2 | C3' | 3'-Chloro-1,1'-dimethyl-1H,1'H-2,3'-biindole | General indole reactivity |
| Vilsmeier-Haack Formylation | POCl3, DMF | C3' | This compound-3'-carbaldehyde | General indole reactivity |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | C3', Aryl rings | Acylated derivatives | General indole reactivity |
| Nitration | HNO3/H2SO4 or other nitrating agents | Aryl rings (e.g., C5, C5') | Nitro-substituted derivatives | General indole reactivity |
| Sulfonation | H2SO4/SO3 | Aryl rings (e.g., C5, C5') | Sulfonated derivatives | General indole reactivity |
| Copper-Mediated Halogenation | CuX2 (X = Cl, Br) | C3 | 3-Halogenated 2,3'-biindoles | Specific to 2,3'-biindoles rsc.org |
It is important to note that the specific reaction conditions, such as solvent, temperature, and catalyst, would need to be optimized for this compound to achieve the desired regioselectivity and yield. The electronic influence of the two indole rings on each other, as well as the steric hindrance imposed by the N-methyl groups, will play a significant role in determining the outcome of these transformations. Further dedicated research on the functionalization of this specific biindole is necessary to fully explore its synthetic potential.
Advanced Spectroscopic and Structural Characterization Techniques for 1,1 Dimethyl 1h,1 H 2,3 Biindole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 1,1'-Dimethyl-1h,1'h-2,3'-biindole, providing unparalleled insight into its molecular framework and conformational preferences.
High-Resolution 1H NMR and 13C NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. These high-resolution techniques provide crucial information regarding the chemical environment of each proton and carbon atom within the molecule.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | 3.88 (s) | 33.33 |
| N'-CH₃ | 3.61 (s) | 31.57 |
| Aromatic H | 7.26 - 7.59 (m) | 103.68 - 137.73 |
Note: Data is for 3-chloro-6,6'-dibromo-1,1'-dimethyl-1H,1'H-2,3'-biindole and serves as an illustrative example. 's' denotes a singlet and 'm' denotes a multiplet. rsc.org
Dynamic NMR Studies for Conformational Analysis
This compound is not a rigid molecule; rotation around the single bond connecting the two indole (B1671886) rings can lead to different conformations (rotamers). Dynamic NMR (DNMR) spectroscopy is a powerful method to study these conformational changes. libretexts.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. unibas.ithhu.de
At high temperatures, if the rotation between the two indole rings is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the rate of this rotation slows down. If the energy barrier to rotation is high enough, at a certain temperature (the coalescence temperature), the signals corresponding to the different conformers may broaden and eventually split into separate sets of signals at even lower temperatures. libretexts.orgcopernicus.org The analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers to rotation and the relative populations of the different conformers. copernicus.orgresearchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This precision allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. nih.gov For this compound (C₁₈H₁₆N₂), the expected exact mass can be calculated and compared to the experimentally determined value. For example, a related compound, 1,1'-dimethyl-2,3-dihydro-1h,1'h-2,3'-biindole (B14166459) (C₁₈H₁₈N₂), has a calculated exact mass of 262.146998583 Da. nih.gov HRMS is often performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers. researchgate.net
Interactive Data Table: HRMS Data for a Related Biindole Derivative
| Compound | Molecular Formula | Calculated Exact Mass (Da) | Reference |
| 1,1'-Dimethyl-2,3-dihydro-1h,1'h-2,3'-biindole | C₁₈H₁₈N₂ | 262.146998583 | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is invaluable for assessing the purity of a sample of this compound. waters.comlcms.cz The sample is first passed through an LC column, which separates the target compound from any impurities or byproducts from the synthesis. The eluent from the column is then introduced into the mass spectrometer, which provides mass information for each separated component. This allows for the identification and quantification of impurities, providing a precise measure of the sample's purity. rsc.orgmerckmillipore.com LC-MS is also crucial in analyzing complex reaction mixtures to identify the presence of the desired product. oup.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule's chemical bonds. These techniques are invaluable for identifying functional groups and providing a unique "fingerprint" of the molecular structure.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule. uoa.gr The method is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of the bonds. By analyzing the IR spectrum, which plots absorbance or transmittance against wavenumber, the presence of specific structural motifs can be confirmed. beilstein-journals.org
For this compound, the key functional groups include the aromatic C-H bonds of the indole rings, the C=C bonds within these rings, the C-N bonds of the heterocyclic system, and the aliphatic C-H bonds of the two methyl groups. Comparing the spectra of precursor molecules and final products, such as the redshift observed in C=O stretching frequencies upon coordination in related indole derivatives, can confirm reaction success. nih.gov While a specific experimental spectrum for this compound is not detailed in the available literature, the expected vibrational frequencies for its primary functional groups can be predicted based on established data for similar compounds. nist.govrsc.org
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (Methyl) | Stretching | 2975 - 2860 |
| Aromatic C=C | Stretching | 1620 - 1450 |
| Aromatic C-N | Stretching | 1360 - 1250 |
| Aromatic C-H | Out-of-Plane Bending | 900 - 675 |
Raman spectroscopy serves as a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light, typically from a laser, which results in a frequency shift corresponding to the molecule's vibrational modes. ineosopen.org A key requirement for a vibration to be Raman-active is a change in the polarizability of the molecule's electron cloud during the vibration. scirp.org This makes Raman spectroscopy particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in aromatic systems. researchgate.net
Table 2: Predicted Raman Shifts for Key Vibrations in this compound
| Structural Feature | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring System | Ring Breathing/Stretching | 1610 - 1580 |
| Aromatic Ring System | C=C Stretching | 1500 - 1400 |
| Indole Ring | Ring Deformation | 1380 - 1300 |
| Aromatic C-H | In-Plane Bending | 1200 - 1000 |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule, providing crucial information about conjugation, chromophores, and photophysical behavior.
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λ_max), which are characteristic of the molecule's electronic structure. scirp.org The extent of conjugation in a molecule significantly influences its UV-Vis spectrum; highly conjugated systems typically exhibit absorption at longer wavelengths (a bathochromic or red shift). msu.edu
In biindole systems, the absorption bands are generally attributed to π → π* transitions within the conjugated aromatic framework. researchgate.net Studies on structurally related biindole diketonates show multiple absorption bands, with two in the UV region (around 255 nm and 305 nm) and another in the violet part of the spectrum (350-400 nm). nih.gov The isomeric 1,1'-dimethyl-1H,1'H-3,3'-biindole system also shows distinct absorption patterns. rsc.org For this compound, the electronic coupling between the two indole moieties is expected to result in characteristic absorption bands indicative of its extended π-system.
Table 3: Representative UV-Vis Absorption Data for Related Biindole Systems
| Compound Type | Solvent | λ_max (nm) | Transition Type |
| Biindole Diketonates nih.gov | Various | ~255, ~305, 350-400 | π → π |
| Indole-Fused Phosphole (3-DIPO) rsc.org | THF | ~261, 310, 363 | π → π |
| Indole-Fused Phosphole (2-DIPO) rsc.org | THF | ~261, 409 | π → π* / HOMO-LUMO |
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons and been promoted to an excited electronic state. This process provides insight into the molecule's photophysical properties, including its emission wavelength, fluorescence quantum yield (the efficiency of the emission process), and excited-state lifetime. rsc.org
The fluorescence behavior of biindoles can vary significantly with their specific structure and environment. For instance, some biindole diketonate precursors are known to have very low fluorescence quantum yields, suggesting that non-radiative decay pathways dominate the de-excitation process. nih.gov Conversely, other isomers, such as derivatives of 2,2'-biindole, can be highly emissive, especially in the solid state, with quantum yields reaching up to 53%. rsc.org Some related tropolone-indole compounds exhibit dual-maxima fluorescence. beilstein-journals.org The fluorescence properties of this compound, including its emission spectrum and quantum yield, are critical for evaluating its potential use in applications like optical brighteners or fluorescent probes. scirp.org
Table 4: Photophysical Properties of Related Biindole and Indole Systems
| Compound System | Key Photophysical Property | Observation | Reference |
| Biindole Diketonates | Fluorescence Quantum Yield | Very low (a few percent) | nih.gov |
| 2-DIPO (Indole-Fused Phosphole) | Solid-State Quantum Yield | High (53%) | rsc.org |
| 3-DIPO (Indole-Fused Phosphole) | Solid-State Quantum Yield | Moderate (13%) | rsc.org |
| 2-(Indolin-2-yl)-1,3-tropolones | Fluorescence Emission | Dual maxima (476–530 nm) | beilstein-journals.org |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.
The solid-state structure of this compound has been successfully determined by single-crystal X-ray diffraction. rsc.org The analysis provides an unambiguous confirmation of the connectivity between the two indole rings at the C2 and C3' positions and reveals the spatial orientation of the two aromatic systems relative to each other. This structural data is crucial for understanding packing effects in the solid state and for providing an experimental basis for theoretical calculations of the molecule's properties. The data was collected using Mo-Kα radiation, and the structure was solved using direct methods. rsc.org
Table 5: X-ray Crystallography Experimental Details for this compound (Compound B1)
| Parameter | Detail |
| Instrument | R-AXIS SPIDER Diffractometer |
| Radiation Source | Mo-Kα (λ = 0.71073 Å) |
| Data Collection Temperature | 293(2) K |
| Structure Solution Method | Direct Methods (SHELXS-2014) |
| Refinement Method | Full-matrix least-squares on F² (SHELXTL-2014) |
| Reference | rsc.org |
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the molecular structure of crystalline solids. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which together define the absolute configuration and preferred conformation of a molecule in the solid state.
For this compound, a study involving the successful synthesis of the compound (referred to as B1) as a yellow solid enabled the growth of suitable single crystals for X-ray analysis. rsc.org The diffraction measurement was performed using a diffractometer with Molybdenum Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K. rsc.org
The analysis of the diffraction data provides a detailed picture of the molecule's three-dimensional architecture. It reveals the relative orientation of the two indole rings, which are linked at the 2 and 3' positions. The methyl groups on each indole nitrogen are also precisely located. This information is crucial for understanding the steric and electronic interactions that govern the molecule's shape and reactivity. The key crystallographic parameters obtained from the analysis are summarized in the table below.
| Parameter | Value |
|---|---|
| Empirical Formula | C18H16N2 |
| Formula Weight | 260.33 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 9.467(3) |
| b (Å) | 12.512(4) |
| c (Å) | 12.016(4) |
| α (°) | 90 |
| β (°) | 109.11(3) |
| γ (°) | 90 |
| Volume (ų) | 1345.5(7) |
| Z | 4 |
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD, used to analyze the bulk properties of a crystalline material. icdd.com Instead of a single crystal, a fine powder containing a vast number of randomly oriented microcrystals is used. The resulting diffraction pattern is a fingerprint of the material's crystalline phase(s), showing characteristic peaks at specific diffraction angles (2θ).
The primary applications of PXRD in pharmaceutical and materials science include the identification of crystalline forms (polymorphs), the determination of phase purity, and the analysis of the degree of crystallinity in a sample. icdd.com Different polymorphs of a compound can have distinct physical properties, and PXRD is a key tool for their characterization and control.
While detailed single-crystal data exists, specific powder X-ray diffraction patterns for this compound are not extensively reported in the surveyed literature. However, a PXRD analysis would be instrumental in confirming the bulk phase purity of a synthesized batch, ensuring it corresponds to the single-crystal structure determined. The pattern would consist of a series of peaks, where the position and intensity of each peak are dictated by the unit cell parameters and atomic arrangement established from the single-crystal study. aps.orggovinfo.gov Any deviation from the expected pattern or the appearance of additional peaks could indicate the presence of impurities or different polymorphic forms.
Computational and Theoretical Investigations of 1,1 Dimethyl 1h,1 H 2,3 Biindole
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 1,1'-Dimethyl-1H,1'H-2,3'-biindole. researchgate.netnrel.gov These methods allow for a detailed examination of the molecule's geometry, electronic structure, and spectroscopic properties.
Geometry Optimization and Conformational Analysis
While specific conformational analysis data for this compound is not extensively detailed in the provided search results, the general approach involves exploring the potential energy surface to identify different stable conformers and the energy barriers between them. This is particularly important for a molecule with rotational freedom around the bond connecting the two indole (B1671886) rings.
Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential (MEP), Non-Bonding Orbitals (NBO))
The electronic structure of a molecule governs its reactivity and physical properties. nih.gov Key parameters derived from quantum chemical calculations for this compound and related indole derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-DIPO | -5.36 | -2.68 | 2.68 |
| 3-DIPO | -5.37 | -2.64 | 2.73 |
Table 1: Calculated HOMO and LUMO energy levels for related indole-fused phosphole derivatives, 2-DIPO and 3-DIPO. rsc.org These values provide an indication of the electronic properties that might be expected for similar biindole structures.
Molecular Electrostatic Potential (MEP) maps are another valuable tool for understanding reactivity. These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). derpharmachemica.com Red-colored regions on an MEP map typically denote areas of high electron density, which are susceptible to electrophilic attack, while blue-colored regions indicate low electron density, prone to nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides further details about the electronic structure by examining the interactions between filled and vacant orbitals. derpharmachemica.com This analysis can reveal information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule.
Reactivity Prediction using Fukui Functions
Fukui functions are a concept within DFT used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. derpharmachemica.comresearchgate.net These functions are derived from the change in electron density as an electron is added to or removed from the molecule. researchgate.net By calculating the Fukui functions for each atom in this compound, researchers can identify the specific atoms that are most likely to participate in chemical reactions. This predictive capability is a powerful tool in understanding and designing chemical syntheses involving this compound. sciforum.netnih.gov
Vibrational Frequency Calculations and Spectroscopic Property Simulations
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. derpharmachemica.comepstem.net By comparing the calculated frequencies with experimentally obtained spectra, researchers can confirm the structure of the synthesized compound and assign specific vibrational modes to the observed absorption bands. derpharmachemica.comijcce.ac.ir These calculations are typically performed at the same level of theory as the geometry optimization to ensure consistency. derpharmachemica.com
Molecular Mechanics and Dynamics Simulations
While quantum chemical methods provide high accuracy for smaller systems, molecular mechanics and dynamics simulations are often employed for larger molecules or to study the dynamic behavior of molecules over time.
Conformational Space Exploration and Energy Minimization
Molecular mechanics methods use a simpler, classical mechanics-based approach to calculate the potential energy of a molecule. abechem.com These methods are computationally less expensive than quantum mechanics and are well-suited for exploring the vast conformational space of flexible molecules like this compound. abechem.com By systematically rotating the bond connecting the two indole rings and calculating the energy at each step, a potential energy surface can be generated. Energy minimization techniques are then used to identify the lowest energy conformations, which correspond to the most stable structures of the molecule. Molecular dynamics simulations can further provide insights into the dynamic fluctuations and conformational changes of the molecule at a given temperature.
Intermolecular Interactions and Aggregation Behavior
The study of intermolecular interactions is crucial for understanding the solid-state properties and aggregation behavior of molecules like this compound. Computational methods provide profound insights into the non-covalent forces that govern crystal packing and solution-phase assembly.
Detailed Research Findings: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. diva-portal.orgnih.gov This method maps various properties onto the surface, including d_norm, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate interactions that are shorter and stronger than typical van der Waals contacts, such as hydrogen bonds. nih.gov For molecules containing aromatic systems like the biindole core, Hirshfeld analysis can reveal the extent and nature of π-π stacking and C-H···π interactions, which are often dominant forces in their crystal packing. diva-portal.org
These computational approaches can be directly applied to this compound to predict its supramolecular architecture, understand its aggregation-induced emission (AIE) properties if any, and rationalize its physical properties based on the strength and type of its intermolecular forces. nih.gov
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental means alone. For complex organic molecules, theoretical calculations can map out potential energy surfaces, identify intermediates and transition states, and predict the feasibility of different reaction pathways. nih.gov DFT calculations have been successfully used to explore the origins of chemo- and regioselectivity in the synthesis of biindole derivatives. researchgate.net
Transition State Characterization and Activation Energy Calculations
A critical aspect of understanding reaction kinetics is the characterization of the transition state (TS), the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which dictates the reaction rate. libretexts.org
Detailed Research Findings: Computational methods, particularly DFT, are routinely used to locate and characterize transition state structures. wuxiapptec.com Frequency analysis is performed to confirm a structure as a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wuxiapptec.com The activation energy can then be calculated, providing a quantitative measure of the kinetic barrier of the reaction. For example, in studies of pyrazole (B372694) alkylation, DFT calculations of activation energies correctly predicted the regioselectivity of the reaction, showing a 3 kcal/mol energy difference between two competing pathways, which translated to a product ratio of approximately 1:70 at the reaction temperature. wuxiapptec.com In another example, the experimental activation energy for the isomerization of pyrazoles was found to be 50.7 ± 2.7 kcal mol⁻¹, which aligned well with the value obtained from DFT calculations (57.2 kcal mol⁻¹). nih.gov
These methods are highly relevant for studying reactions involving this compound. For instance, in its synthesis or subsequent functionalization, different reactive sites could lead to various products. By calculating the activation energies for each potential pathway, chemists can predict the most likely outcome, optimize reaction conditions to favor a desired product, and understand the origins of observed selectivities. wuxiapptec.com Various levels of theory, such as G3B3, CBS-QB3, CCSD(T), and functionals like B3LYP and M06-2X, have been benchmarked for their accuracy in calculating activation and reaction energies for cycloaddition reactions, providing a guide for selecting the appropriate method. researchgate.net
| Parameter | Value |
|---|---|
| Experimental Activation Energy (Ea) | 50.7 ± 2.7 kcal/mol |
| DFT-Calculated Activation Energy (Ea) | 57.2 kcal/mol |
Computational Exploration of Competing Pathways
Many organic reactions can proceed through multiple competing pathways, leading to a mixture of products. Computational chemistry provides a framework for exploring these competing routes to understand and predict product distributions.
Detailed Research Findings: The synthesis of biindoles often involves questions of regioselectivity. For example, the NBS-promoted homo-coupling of indoles can yield 2,3'-biindoles, and computational studies could elucidate why this specific linkage is formed over other possibilities, such as 2,2'- or 3,3'-biindoles. rsc.org A computational workflow can systematically screen the biochemical vicinity of a known biosynthetic pathway to identify potential derivatives and the enzymes required to produce them. nih.gov In one such study, a network starting with 17 metabolites was expanded to include 4,838 compounds and 17,597 reactions, demonstrating the power of computational tools to explore vast chemical spaces. nih.gov
In the context of the synthesis of this compound, computational methods can be used to investigate the mechanisms of its formation. For example, in ruthenium-catalyzed cycloisomerization reactions of 2-alkynylanilides, two competing pathways can lead to either 2-substituted or 3-substituted indoles. acs.org Computational modeling can rationalize why one pathway is preferred over another by comparing the energy profiles of the key intermediates and transition states, such as the formation of a π-alkyne complex versus a vinylidene complex. acs.org Similarly, for the dimerization of 1,3-cyclohexadiene, quantum chemical calculations showed that different concerted and stepwise pathways have distinct activation barriers and that pressure can shift the favorability of one pathway over another. d-nb.info Such analyses are invaluable for designing synthetic strategies that maximize the yield of the desired this compound isomer.
Advanced Computational Methods and Machine Learning Applications
The frontiers of computational chemistry are continually expanding, with the integration of machine learning and the development of sophisticated hybrid methods enabling the study of increasingly complex chemical problems.
Integration of Machine Learning in Chemical Property Prediction
Machine learning (ML) is revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties, which can accelerate the discovery of new materials and pharmaceuticals. researchgate.net
Detailed Research Findings: A significant challenge in chemical ML is the translation of molecular structures into numerical representations that a computer can process. mit.edu Modern ML pipelines automate this process using "molecular embedders" that transform chemical structures into informative numerical vectors. mit.eduresearchgate.net These vectors are then used by algorithms like Gradient Boosting Regression, XGBoost, CatBoost, and LightGBM to predict properties. researchgate.net
A recently developed desktop application, ChemXploreML, makes these advanced ML methods accessible to chemists without requiring extensive programming expertise. mit.eduresearchgate.net This tool has been validated on a dataset from the CRC Handbook of Chemistry and Physics, achieving high accuracy (R² values up to 0.93) for predicting fundamental properties such as melting point, boiling point, and critical temperature. researchgate.net While more complex embeddings like Mol2Vec can offer slightly higher accuracy, simpler ones like VICGAE provide comparable performance with significantly improved computational efficiency. researchgate.net The applications of ML in molecular property prediction (MPP) are vast, with methods like D-MPNN and MolBERT showing high accuracy for properties like lipophilicity and solubility. nih.gov Such tools could be readily applied to predict the physicochemical properties of this compound, providing valuable data for its purification, formulation, and potential applications without the need for initial experimental synthesis and characterization.
| Property | Embedding Method | R² Value |
|---|---|---|
| Critical Temperature | Mol2Vec | 0.93 |
| Critical Temperature | VICGAE | ~0.92 |
| Boiling Point | Mol2Vec | ~0.88 |
| Melting Point | Mol2Vec | ~0.75 |
QM/MM Methods for Complex Systems
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study chemical processes in large, complex systems like solutions and enzymes. biomolmd.orgacs.org
Detailed Research Findings: The QM/MM strategy partitions a system into two regions: a small, electronically important region (e.g., the reacting molecules or a chromophore) treated with high-accuracy quantum mechanics (QM), and the surrounding environment (e.g., solvent or protein) treated with computationally less expensive molecular mechanics (MM). acs.org The total energy of the system is a combination of the QM energy, the MM energy, and the interaction energy between the two regions. biomolmd.orgacs.org
This approach has been successfully applied to study indole in aqueous solution. arxiv.org Calculations combining QM/MM with many-body perturbation theory and time-dependent DFT (TDDFT) have shown that the solvent induces a redshift in the main spectral peak of indole, a finding that is in quantitative agreement with experimental data. arxiv.org These studies highlight the importance of averaging over multiple configurations from molecular dynamics simulations to obtain accurate predictions of optical properties. arxiv.org QM/MM methods are also the cornerstone of computational enzymology, allowing researchers to model reaction mechanisms within enzyme active sites. biomolmd.orgacs.org By treating the substrate and key active site residues at the QM level, it is possible to calculate reaction free energy profiles and understand how the enzyme environment catalyzes the reaction. acs.org
For this compound, QM/MM simulations could be used to study its behavior in different solvents, predict its spectroscopic properties in condensed phases, or investigate its potential interactions with biological macromolecules, providing insights that are crucial for applications in materials science and medicinal chemistry. arxiv.orgacs.org
Emerging Applications and Future Research Directions in Chemical Science
Development of Novel Chemical Catalysts and Ligands
Biindole Derivatives as Ligands in Transition Metal Catalysis
Biindole scaffolds are of significant interest in the development of ligands for transition metal-catalyzed reactions. Their synthesis often involves transition metal catalysis, demonstrating a synergistic relationship between the metal and the ligand framework. Palladium-catalyzed reactions are particularly prominent in constructing the biindole core. For instance, methods like the one-pot Miyaura borylation followed by a Suzuki-Miyaura coupling sequence have been developed for the synthesis of sterically hindered biindolyls. d-nb.info Similarly, palladium catalysis is employed in the regioselective oxidative coupling of indoles to produce 2,3′-biindolyls. researchgate.net
These synthetic strategies highlight the utility of transition metals in accessing complex biindole structures. The resulting biindole derivatives can then, in turn, act as ligands in other catalytic transformations. For example, bisindolylmaleimides, synthesized via a palladium-catalyzed Suzuki cross-coupling, are known to be potent and selective inhibitors of Protein Kinase C (PKC), showcasing the biological relevance of these metal-catalyzed products. nih.gov
Furthermore, copper-mediated reactions have been developed for the 2,3-difunctionalization of indoles, yielding 3-halogenated 2,3′-biindoles. researchgate.net In this process, the copper salt acts as both a catalyst and the halogen source. researchgate.net Gold(I) has also been used as a catalyst in the redox transformation of o-nitroalkynes with indoles to synthesize 2,3′-biindole derivatives, which can be converted into fluorescent compounds. nih.gov The development of these catalytic systems is crucial for creating a diverse library of biindole derivatives that can be screened for applications in catalysis and materials science.
Recent research has also focused on the synthesis of spirooxindoles, a related class of compounds, using transition metal catalysis. nih.gov These methods underscore the broad utility of transition metals in manipulating indole-based structures, which is foundational for developing new biindole-based ligands. nih.gov
| Catalyst System | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Palladium | Miyaura Borylation / Suzuki-Miyaura Coupling | Homo- and Heterobiindolyls | d-nb.info |
| Palladium | Suzuki Cross-Coupling | Bisindolylmaleimides | nih.gov |
| Pd(OAc)₂ / Cu(OAc)₂·H₂O | Regioselective Oxidative Coupling | 2,3′-Biindolyls | researchgate.net |
| Gold(I) | Redox Transformation / Cascade Reaction | 2,3′-Biindole Derivatives | nih.gov |
| Copper | 2,3-Difunctionalization | 3-Halogenated 2,3′-Biindoles | researchgate.net |
Organocatalytic Applications of Substituted Biindoles
The field of organocatalysis has seen significant growth, with a focus on developing purely organic molecules that can catalyze chemical transformations with high efficiency and stereoselectivity. Chiral biindole derivatives, particularly those with axial chirality, have emerged as a promising class of organocatalysts.
A notable development is the creation of C₂-symmetric, spirocyclic bisindole compounds, termed SPINDOLEs, through the condensation of indole (B1671886) and acetone (B3395972) using a confined chiral Brønsted acid catalyst. nih.gov These SPINDOLE frameworks have been shown to be effective organocatalysts in reactions like the asymmetric Michael addition. nih.gov For example, a SPINDOLE-derived secondary amine, in conjunction with a trifluoroacetic acid (TFA) co-catalyst, successfully catalyzed the Michael addition of cinnamaldehyde (B126680) and N-methylindole with high enantioselectivity (91% ee). nih.gov
The design of these chiral spiro-bisindole skeletons often involves chiral phosphoric acid (CPA) catalysis for their enantioselective synthesis. d-nb.infonih.gov Once formed, these rigid, chiral scaffolds can be functionalized to create a new generation of organocatalysts. d-nb.inforesearchgate.netacs.org These catalysts have been successfully applied in various asymmetric transformations, including allylic aminations and other cycloaddition reactions. d-nb.infonih.gov The indole N-H bond often plays a crucial role in the catalytic cycle, highlighting the importance of the inherent structural features of the biindole core. nih.govnih.gov
The utility of indole-based structures as versatile platforms in organocatalysis is an active area of research. Chiral phosphoric acids have been extensively used to catalyze reactions involving indole derivatives to construct axially chiral compounds. The development of these biindole-based organocatalysts provides a powerful strategy for advancing asymmetric catalysis, offering frameworks with high modularity, stability, and catalytic activity. nih.govnih.gov
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| SPINDOLE-derived secondary amine | Asymmetric Michael Addition | Achieved 91% ee. Utilizes a C₂-symmetric spiro-bisindole backbone. | nih.gov |
| Chiral Spiro-bisindole Phosphine | Palladium-catalyzed Allylic Amination | Demonstrates the scaffold's use as a ligand backbone. Achieved 90% ee. | d-nb.info |
| Chiral Phosphoric Acid (CPA) | Enantioselective construction of indole-based biaryls | Catalyzes asymmetric cycloaddition of 3-alkynylindoles. | nih.gov |
Fundamental Studies in Aromaticity and Interannular Communication
Electronic Communication between Indole Moieties
The two indole rings in a biindole system are not electronically isolated. The degree of electronic communication between the two moieties is dependent on the linkage position (e.g., 2,2', 2,3', or 3,3') and the dihedral angle between the rings. This interaction can be probed using electrochemical methods, such as cyclic voltammetry.
Studies on 2,2'- and 3,3'-biindole systems have shown that the first oxidation of the bi-heteroaromatic core can result in a twin-peak potential splitting. d-nb.info The magnitude of this splitting is directly related to the energy barrier for torsion around the interannular bond. A larger peak potential splitting indicates a lower torsional barrier and greater electronic communication between the two indole units. d-nb.info Conversely, a smaller splitting suggests a higher energy barrier and less interaction. d-nb.info This electrochemical behavior is also influenced by the solvent polarity, with more polar solvents sometimes causing the twin peaks to merge, which points to a charge-transfer character in the electronic transitions.
The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also influenced by the inter-ring communication. In derivatives like indole-fused phospholes, the HOMO and LUMO distributions are spread across the biindole framework, which affects the molecule's photophysical and electroluminescent properties. nih.gov
Chirality and Atropisomerism in Biindole Systems
When rotation around the single bond connecting the two indole rings is sufficiently hindered by steric bulk, stable stereoisomers known as atropisomers can be isolated. This phenomenon gives rise to axial chirality, a key feature in many privileged ligands and catalysts used in asymmetric synthesis. nih.gov
Biindole systems, particularly those substituted at positions ortho to the interannular bond, can exhibit atropisomerism. d-nb.info The stability of these atropisomers is defined by the rotational energy barrier. Atropisomers are often classified based on their half-life for interconversion at a given temperature. For example, 2,2'-biindole isomers can be "átropos" systems, meaning they have a high torsional barrier and can be separated into stable enantiomers at room temperature. d-nb.info In contrast, 3,3'-biindole systems may be "trópos," with a lower barrier, preventing the isolation of stable enantiomers at room temperature. d-nb.info
The synthesis of enantiomerically pure biindole atropisomers is a significant goal in organic chemistry. Palladium-catalyzed reactions have been developed for the atroposelective synthesis of N-N axially chiral bisindoles. Furthermore, organocatalytic methods, often employing chiral phosphoric acids, have been used to construct indole-based biaryl atropisomers with high enantioselectivity. nih.gov These axially chiral biindoles are valuable as ligands in asymmetric catalysis and as chiral building blocks for more complex molecules. nih.govnih.gov
Q & A
Q. Basic Analytical Workflow
- ¹H NMR : Aromatic proton splitting patterns (e.g., δ 7.82 ppm doublets, J = 8.0 Hz) confirm indole ring connectivity .
- ¹³C NMR : Peaks at δ ~137.9 ppm (quaternary carbons) and ~31.0 ppm (N-methyl groups) verify substitution .
- HRMS : Accurately discriminates between isomers (e.g., C₁₉H₁₉N₂⁺ vs. C₁₈H₁₆N₂O⁺) .
How can computational methods complement experimental data in biindole research?
Q. Advanced Computational Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
